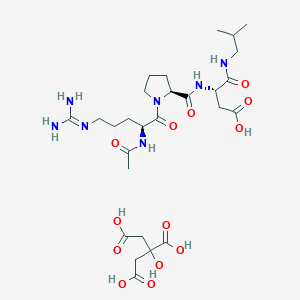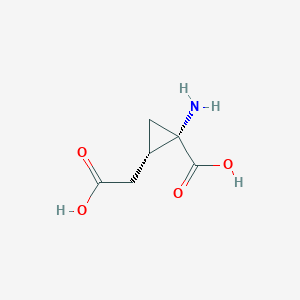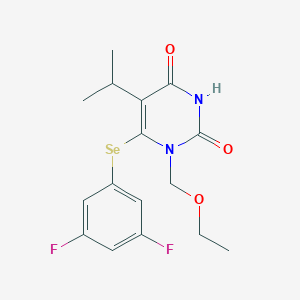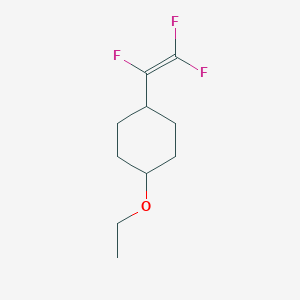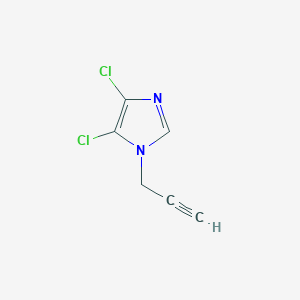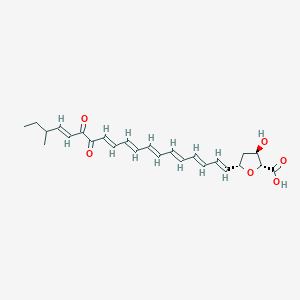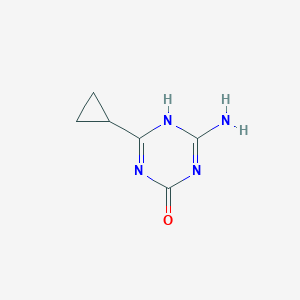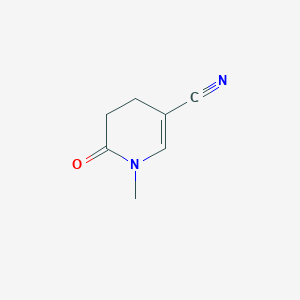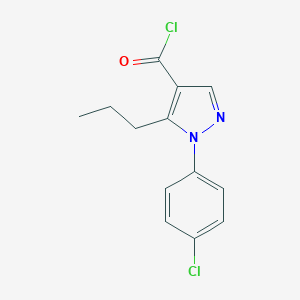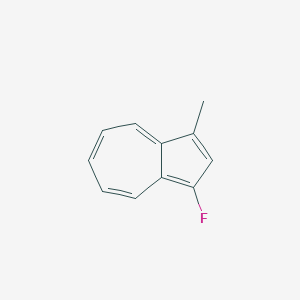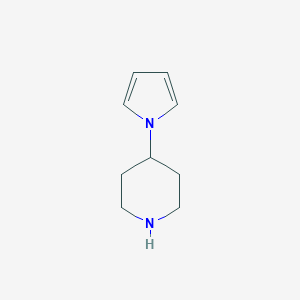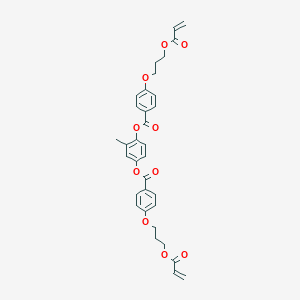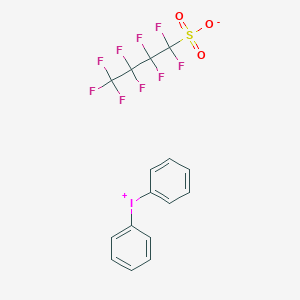
Diphenyliodanium nonafluorobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyliodanium nonafluorobutane-1-sulfonate (PhI(OC(CF3)2SO3)2), also known as PhI(OTf)2, is a powerful oxidizing agent widely used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. PhI(OTf)2 is a versatile reagent that can be used for a variety of synthetic transformations, including the oxidation of alcohols, the conversion of primary amines to nitro compounds, and the synthesis of epoxides.
Wirkmechanismus
The mechanism of action of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 involves the transfer of iodine atoms to the substrate, leading to the formation of iodine(III) species. These species can then react with various functional groups such as alcohols, amines, and sulfides, leading to the formation of the desired products.
Biochemische Und Physiologische Effekte
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in lab experiments include its high reactivity and selectivity, as well as its compatibility with a wide range of functional groups. However, its limitations include its toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in organic synthesis. One area of interest is the development of more efficient and selective reactions using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2. Another area of interest is the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in the modification of biomolecules for various applications such as drug delivery and diagnostics. Finally, the development of safer and more environmentally friendly methods for the synthesis of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 is also an important area of research.
Wissenschaftliche Forschungsanwendungen
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has been widely used in organic synthesis for the preparation of various organic molecules, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and in the modification of biomolecules such as proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
194999-82-1 |
|---|---|
Produktname |
Diphenyliodanium nonafluorobutane-1-sulfonate |
Molekularformel |
C16H10F9IO3S |
Molekulargewicht |
580.2 g/mol |
IUPAC-Name |
diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1 |
InChI-Schlüssel |
ORPDKMPYOLFUBA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Synonyme |
DIPHENYLIODONIUM PERFLUORO-1- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
